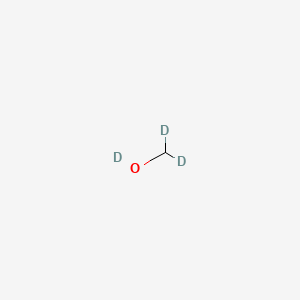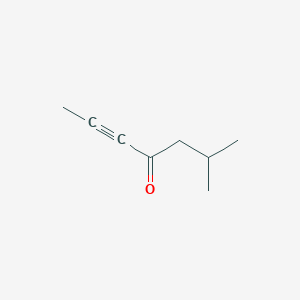
6-Methylhept-2-YN-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhept-2-YN-4-one is an organic compound with the molecular formula C8H12O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methylhept-2-YN-4-one can be synthesized through several methods. One common approach involves the alkylation of a suitable alkyne precursor. For example, the reaction of 3-methyl-1-butyne with acetone in the presence of a strong base such as sodium amide can yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylhept-2-YN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the alkyne group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amines or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylhept-2-YN-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Methylhept-2-YN-4-one involves its interaction with various molecular targets. The triple bond in the compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylhept-2-en-4-one: Similar structure but with a double bond instead of a triple bond.
6-Methylhept-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
6-Methylhept-2-YN-4-one is unique due to the presence of both a triple bond and a carbonyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
13046-02-1 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
6-methylhept-2-yn-4-one |
InChI |
InChI=1S/C8H12O/c1-4-5-8(9)6-7(2)3/h7H,6H2,1-3H3 |
InChI-Schlüssel |
AKNLEQRXVYPWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


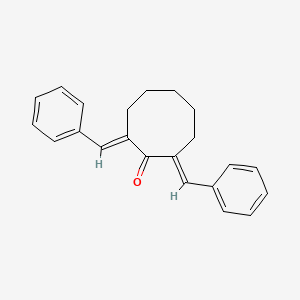

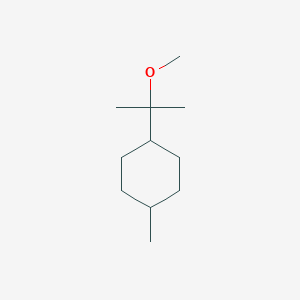
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
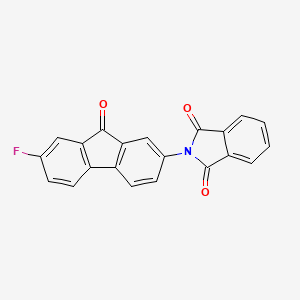
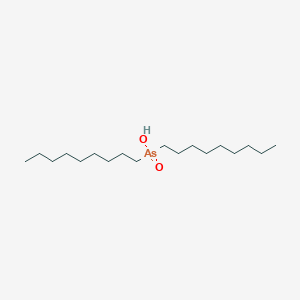
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
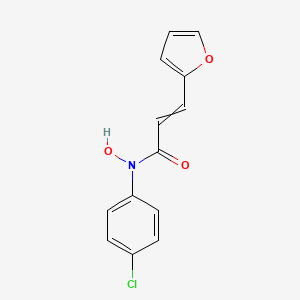
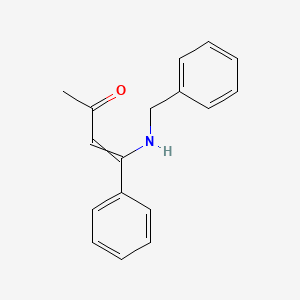

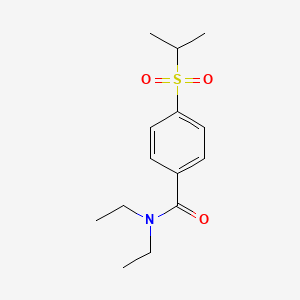
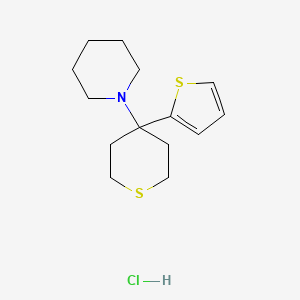
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
